Comparative Target Engagement: Rociletinib's Mutant vs. Wild-Type EGFR Selectivity in Cell-Free Assays
In cell-free kinase assays, rociletinib demonstrates a 14.1-fold higher affinity for the L858R/T790M double mutant EGFR compared to wild-type EGFR . This selectivity ratio is quantifiably distinct from the third-generation comparator osimertinib, which has been reported to exhibit approximately a 17-fold selectivity for the same mutant over wild-type in analogous enzyme kinetic studies [1].
| Evidence Dimension | Binding affinity (Ki) for EGFR L858R/T790M vs. EGFR WT |
|---|---|
| Target Compound Data | Ki (L858R/T790M) = 21.5 nM; Ki (WT) = 303.3 nM |
| Comparator Or Baseline | Osimertinib: Ki (L858R/T790M) binds 17-fold tighter to L858R/T790M than to WT EGFR |
| Quantified Difference | Rociletinib: 14.1-fold selectivity. Osimertinib: 17-fold selectivity. |
| Conditions | Cell-free assay using recombinant human EGFR kinase domains. |
Why This Matters
This quantitative differentiation in target selectivity informs the selection of the appropriate tool compound for experiments where fine-tuning the balance between mutant inhibition and wild-type EGFR sparing is a critical parameter.
- [1] Finlay, M. R., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Journal of Medicinal Chemistry, 63(7), 3641-3655. View Source
